(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Overview
Description
®-1-(2-(Diphenylphosphino)phenyl)ethanamine is a chiral phosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring a phosphine group and an amine group, allows it to coordinate with transition metals, making it a valuable component in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Diphenylphosphino)phenyl)ethanamine typically involves the reaction of 2-bromophenyl diphenylphosphine with ®-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-1-(2-(Diphenylphosphino)phenyl)ethanamine often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-(Diphenylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving ®-1-(2-(Diphenylphosphino)phenyl)ethanamine include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions involving ®-1-(2-(Diphenylphosphino)phenyl)ethanamine include phosphine oxides, reduced amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(2-(Diphenylphosphino)phenyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantiomeric purity.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and in various catalytic processes in the chemical industry.
Mechanism of Action
The mechanism of action of ®-1-(2-(Diphenylphosphino)phenyl)ethanamine involves its coordination with transition metals through the phosphine and amine groups. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific catalytic process and the transition metal used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-(2-(Diphenylphosphino)phenyl)ethanamine include:
- (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine
- 2-(Diphenylphosphino)benzoic acid
- 2-(Diphenylphosphino)phenol
Uniqueness
®-1-(2-(Diphenylphosphino)phenyl)ethanamine is unique due to its chiral nature and the presence of both phosphine and amine groups, which allow it to participate in a wide range of catalytic processes with high enantioselectivity. Its versatility and effectiveness in asymmetric catalysis make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(2-diphenylphosphanylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJIPHGQGHIMM-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855644 | |
Record name | (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192057-60-6 | |
Record name | (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 192057-60-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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